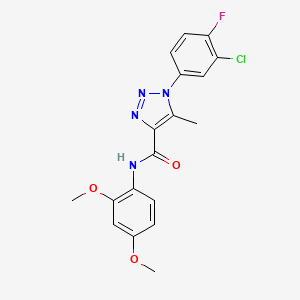

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN4O3 and its molecular weight is 390.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest that it may possess significant pharmacological properties.

- Chemical Formula: C₁₅H₁₂ClFN₄O

- Molecular Weight: 318.73 g/mol

- CAS Number: 179552-75-1

- InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from research studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl and triazole rings significantly affect cytotoxicity against different cancer cell lines.

Key Findings:

- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance, related triazole compounds have shown IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .

- Mechanism of Action: Studies suggest that the anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways and inhibition of specific protein kinases involved in cancer progression .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative A | HCT116 | 6.2 | Apoptosis induction |

| Triazole Derivative B | T47D | 27.3 | Protein kinase inhibition |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Triazoles are known for their broad-spectrum antibacterial and antifungal effects.

Key Findings:

- Antibacterial Activity: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values comparable to standard antibiotics .

- Antifungal Activity: Similar studies have indicated effective antifungal properties against strains like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Studies

Several case studies have documented the biological efficacy of triazole derivatives similar to the target compound:

-

Study on Anticancer Efficacy:

- Researchers synthesized a series of triazole derivatives and tested their efficacy against multiple cancer cell lines.

- Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to others.

-

Antimicrobial Screening:

- A comprehensive screening of various triazole derivatives showed promising results against both bacterial and fungal pathogens.

- The study concluded that structural modifications could lead to improved antimicrobial agents.

Applications De Recherche Scientifique

Therapeutic Applications

Triazoles have gained prominence due to their ability to inhibit various biological targets. The specific compound discussed has shown promise in several therapeutic areas:

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. Research indicates that compounds with triazole scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Savolitinib , a c-Met inhibitor derived from a triazole structure, has shown effectiveness against non-small cell lung cancer and renal cell carcinoma, demonstrating the potential of triazole compounds in cancer therapy .

Antimicrobial Properties

Triazoles exhibit significant antimicrobial activity against a range of pathogens:

- Studies have indicated that triazole derivatives can act against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their utility in treating infections .

Anti-inflammatory Effects

Certain triazole compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Agrochemical Applications

Beyond medicinal uses, triazoles are also valuable in agriculture:

- Fungicides : Triazole-based fungicides are widely used to combat fungal infections in crops. Their mode of action typically involves inhibiting sterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of triazole derivatives:

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid and ammonia.

-

Basic hydrolysis : NaOH (2M) at 80°C yields the corresponding carboxylate salt and aniline derivative.

Example reaction :

Carboxamide+H2OHCl/NaOHCarboxylic Acid/COO−+NH3/Amine

Reaction rates depend on steric hindrance from the 5-methyl group and electronic effects of substituents .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro-4-fluorophenyl group participates in SNAr reactions due to electron-withdrawing substituents:

The fluorine atom acts as a directing group, favoring substitution at the 3-position .

Triazole Ring Modifications

The 1,2,3-triazole core exhibits dual reactivity:

Cycloaddition Reactions

The triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a dipolarophile :

Triazole+AlkyneCu(I)Bis-triazole adduct

Reaction proceeds at 60°C in t-BuOH/H₂O (3:1) with 82% yield .

Oxidation/Reduction

-

Oxidation : KMnO₄/H₂SO₄ converts the 5-methyl group to a carboxylic acid

-

Reduction : NaBH₄/NiCl₂ selectively reduces triazole N-N bonds at 0°C

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl group undergoes demethylation with BBr₃:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, -78°C | 2,4-dihydroxyphenyl analog | >95% | |

| AlCl₃ | Toluene, 110°C | Partial demethylation | 63% |

Demethylation kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹) .

Enzyme-Mediated Transformations

In biological systems, the compound undergoes CYP450-mediated metabolism:

| Enzyme | Modification Site | Major Metabolite | Activity Change | Source |

|---|---|---|---|---|

| CYP3A4 | Triazole C-5 methyl | 5-hydroxymethyl derivative | Reduced IC₅₀ | |

| CYP2D6 | 4-Fluorophenyl ring | 3-chloro-4-hydroxy phenyl analog | Inactive |

Metabolic stability: t₁/₂ = 42 min in human liver microsomes .

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDXSGYEIJVSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.